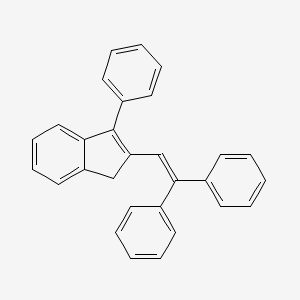
2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a complex arrangement of phenyl groups and indene, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene typically involves the reaction of 2-bromoanthracene with diphenylethene under specific conditions. The process includes:
Reactants: 2-bromoanthracene and diphenylethene.
Solvent: Anhydrous tetrahydrofuran (THF).
Catalyst: n-Butyllithium (n-BuLi).
Temperature: The reaction is carried out at -78°C to ensure the stability of intermediates.
Procedure: The mixture is stirred under an inert atmosphere, usually argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor-mediated signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Diphenylethenyl)anthracene: Known for its electrical charge transport properties and aggregated induced emission (AIE) behavior.
2-(2,2-Diphenylethenyl)naphthalene: Exhibits similar structural features but with different electronic properties.
Uniqueness
2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene is unique due to its specific arrangement of phenyl groups and indene, which imparts distinct chemical and physical properties
Properties
CAS No. |
919789-17-6 |
|---|---|
Molecular Formula |
C29H22 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(2,2-diphenylethenyl)-3-phenyl-1H-indene |
InChI |
InChI=1S/C29H22/c1-4-12-22(13-5-1)28(23-14-6-2-7-15-23)21-26-20-25-18-10-11-19-27(25)29(26)24-16-8-3-9-17-24/h1-19,21H,20H2 |
InChI Key |
CVZPMUZGFPQOSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


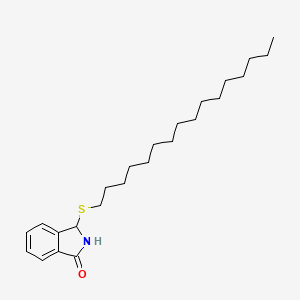
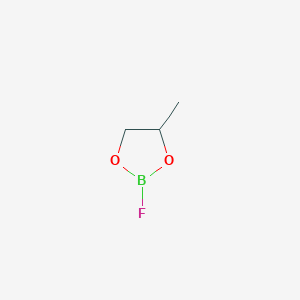
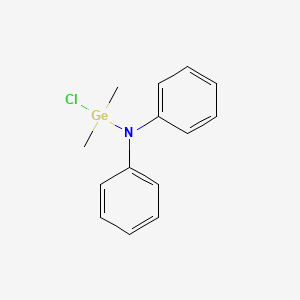
![(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12615969.png)
![(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine](/img/structure/B12615982.png)
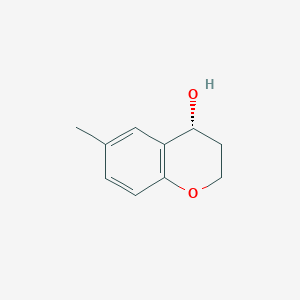

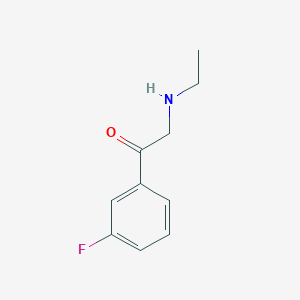

![2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12616014.png)
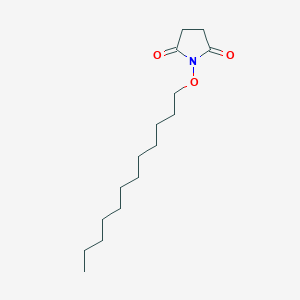
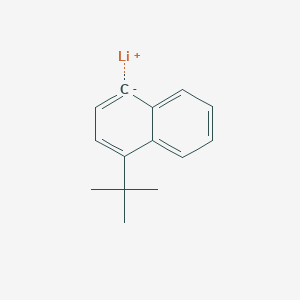
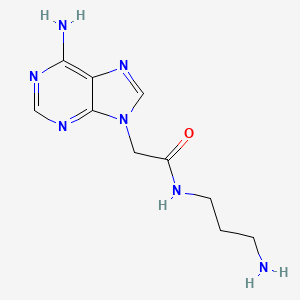
![4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B12616044.png)
